Demethylkotanin is a chemical compound that belongs to the class of alkaloids, specifically derived from the plant species Kota. It is notable for its potential pharmacological properties, which have garnered interest in various scientific fields, including medicinal chemistry and pharmacology. This compound is primarily sourced from traditional herbal remedies and has been studied for its biological activities.
Demethylkotanin is predominantly extracted from the roots and leaves of certain plant species within the Kota genus. These plants are often utilized in traditional medicine, particularly in regions where they are indigenous. The extraction processes typically involve solvent-based methods to isolate the active compounds effectively.
Demethylkotanin is classified as an alkaloid, a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Alkaloids are known for their diverse pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial activities.
The synthesis of Demethylkotanin can be approached through various methods, primarily focusing on extraction from natural sources or synthetic routes.
The choice of synthesis method depends on factors such as yield, purity, and availability of raw materials. Natural extraction remains the most prevalent method due to its simplicity and cost-effectiveness.
Demethylkotanin has a complex molecular structure characterized by multiple rings and functional groups typical of alkaloids. The precise molecular formula is C₁₈H₁₉N₃O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Demethylkotanin can undergo various chemical reactions typical for alkaloids:
These reactions can be utilized to modify Demethylkotanin for enhanced therapeutic properties or to study its mechanism of action further.
The mechanism of action of Demethylkotanin is primarily linked to its interaction with biological targets such as enzymes and receptors:
Research indicates that Demethylkotanin exhibits anti-inflammatory and analgesic properties, likely through modulation of signaling pathways associated with pain perception and inflammation.
Demethylkotanin has several scientific uses:
Demethylkotanin arises through regioselective enzymatic demethylation, a process catalyzed by cytochrome P450 monooxygenases (CYPs) or 2-oxoglutarate/Fe(II)-dependent dioxygenases in fungi. These enzymes oxidize methyl groups attached to oxygen atoms (O-CH₃) in precursor molecules like kotanin, forming unstable hemiactal intermediates that decompose to yield formaldehyde and the corresponding demethylated product [2]. This oxidative demethylation mechanism differs fundamentally from hydrolytic or alkyltransferase-mediated processes observed in other fungal metabolites. Fungal demethylases exhibit precise substrate specificity, targeting only specific methoxy groups within complex polyketide frameworks—a regioselectivity critical for generating bioactive demethylkotanin while preserving other functional groups [1] [2].
The reaction microenvironment significantly influences demethylation efficiency. Factors such as oxygen availability, redox potential, and interactions with auxiliary redox partners (e.g., cytochrome P450 reductase) modulate catalytic activity. In Aspergillus species, these demethylations frequently occur late in biosynthetic pathways, serving as terminal modifications that alter metabolite polarity and biological activity [1]. Genetic disruption of demethylase-encoding genes in A. nidulans results in complete loss of demethylkotanin production, confirming their indispensable role [4].
Table 1: Enzymatic Systems Catalyzing Fungal Demethylation
Enzyme Class | Cofactors Required | Representative Substrates | Demethylation Mechanism |
---|---|---|---|
Cytochrome P450 | NADPH, O₂ | Kotanin, Sterigmatocystin | Oxidative (Hemiactal intermediate) |
2-OG/Fe(II) Dioxygenase | α-Ketoglutarate, Fe²⁺, O₂ | Alkaloids, Bicoumarins | Hydroxylation-initiated elimination |
Flavin-dependent oxidase | FAD, O₂ | O-Methylxanthones | Single-electron oxidation |
Bicoumarin biosynthesis involves a dynamic equilibrium between methylation and demethylation reactions. O-Methyltransferases (OMTs) install methyl groups using S-adenosylmethionine (SAM) as a methyl donor, enhancing structural diversity and bioactivity. For kotanin biosynthesis, methyltransferases regioselectively modify hydroxyl groups on the bicoumarin scaffold, yielding methoxy functionalities critical for molecular recognition [5]. Conversely, demethylases like KdmB counteract methylation by specifically removing methyl groups from intermediates like kotanin to form demethylkotanin [5] [10].
This methyltransferase-demethylase interplay regulates metabolic flux. For instance, in Aspergillus clavatus, the temporal expression of an OMT early in the pathway establishes methoxy groups, while delayed expression of a Kdm5-family demethylase selectively removes one methyl group, generating demethylkotanin without affecting other methoxy sites [4] [10]. Such precision stems from the demethylase’s multi-domain architecture: Jumonji C (JmjC) domains catalyze demethylation, while plant homeodomain (PHD) and AT-rich interaction domain (ARID) recognize specific histone marks or DNA sequences near target genes, positioning the enzyme complex at the kotanin/demethylkotanin cluster [10]. Notably, KdmB homologs in Fusarium graminearum regulate demethylkotanin synthesis independently of their demethylase activity, suggesting structural scaffolding functions in transcriptional activation [10].
The demethylkotanin biosynthetic gene cluster (BGC) in Aspergillus clavatus NRRL 1 was identified via genome mining targeting polyketide synthase (PKS) genes and adjacent tailoring enzymes. This ~30 kb cluster, designated dmk, encodes:
Functional validation was achieved through targeted gene knockouts. Disruption of dmkB (encoding the putative demethylase) abolished demethylkotanin production while accumulating kotanin, confirming its role in the terminal demethylation step. Conversely, overexpression of the transcriptional regulator dmkR increased demethylkotanin titers 7-fold (from 25 mg/L to 175 mg/L), demonstrating cluster responsiveness to regulatory manipulation [3]. Comparative genomics revealed this cluster’s synteny with the kotanin BGC in A. nidulans, though key differences in tailoring enzymes explain the distinct methylation patterns observed [4].
Table 2: Functional Annotation of the Demethylkotanin Gene Cluster
Gene ID | Predicted Function | Domain Architecture | Phenotype of Deletion Mutant |
---|---|---|---|
dmkA | Polyketide synthase | KS-AT-DH-MT-ER-KR-ACP-TE | Loss of all kotanin derivatives |
dmkB | Cytochrome P450 demethylase | CYP450 superfamily domain | Kotanin accumulation; no demethylkotanin |
dmkC | O-Methyltransferase | SAM-binding motif | Loss of methylated intermediates |
dmkR | Pathway-specific regulator | Zn₂Cys₆ DNA-binding domain | 80% reduced demethylkotanin production |
Kotanin and demethylkotanin share early biosynthetic steps catalyzed by a conserved non-reducing PKS, which assembles the bicoumarin scaffold from acetyl-CoA and malonyl-CoA extender units. Divergence occurs during tailoring:
Genomic comparisons show the kotanin BGC in A. nidulans (ANID_06522-06528) lacks a dedicated demethylase gene but contains an additional methyltransferase absent in the A. clavatus dmk cluster. This explains why A. nidulans accumulates kotanin but not demethylkotanin [4]. Chemically, demethylkotanin’s free C-8 hydroxyl group enhances hydrogen-bonding capacity, altering its bioactivity compared to kotanin—notably increasing antifungal properties against competing fungi [1]. Under phosphate-limiting conditions, A. clavatus upregulates demethylkotanin production by 3.5-fold, suggesting ecological roles in nutrient competition or defense [4].
Table 3: Pathway Comparison: Kotanin vs. Demethylkotanin
Biosynthetic Feature | Kotanin Pathway | Demethylkotanin Pathway |
---|---|---|
Core PKS Type | Non-reducing iterative PKS | Non-reducing iterative PKS |
Key Tailoring Enzymes | Bispecific O-MT (KtmM) | Mono-specific O-MT (DmkC) + CYP450 demethylase (DmkB) |
Methylation Sites | C-4', C-8 (both methylated) | C-4' (methylated), C-8 (hydroxyl) |
Cluster Location | Subtelomeric region | Chromosome III, core region |
Regulatory Cues | Light-dependent | Phosphate starvation |
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